1H-pyrazolo[1,5-a][1,3,5]triazin-2-one
Description
Properties
IUPAC Name |
1H-pyrazolo[1,5-a][1,3,5]triazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-6-3-9-4(8-5)1-2-7-9/h1-3H,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGOFITXKURKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2NC(=O)N=CN2N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1H-pyrazolo[1,5-a][1,3,5]triazin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
The biological activity of this compound primarily involves its role as an enzyme inhibitor , particularly targeting cyclin-dependent kinases (CDKs) and thymidine phosphorylase (TP).
- Cyclin-Dependent Kinases Inhibition : This compound has shown significant cytotoxic activity against various cancer cell lines by inhibiting CDKs, which are essential for cell cycle regulation. The unique cyclopropyl group in derivatives enhances binding affinity and specificity towards these kinases .
- Thymidine Phosphorylase Inhibition : Research indicates that derivatives of this compound can act as potent inhibitors of TP, an enzyme implicated in tumor growth and metastasis. For instance, a derivative with a para-substituted pentafluorosulfur group demonstrated an IC50 value of 0.04 μM against TP, significantly more potent than the standard inhibitor 7-deazaxanthine .
Biological Activity Overview
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Studies : A study synthesized various pyrazolo[1,5-a][1,3,5]triazine derivatives and evaluated their cytotoxic effects against breast cancer cell lines. The most active compound increased apoptosis through caspase activation and downregulated NF-κB expression while promoting p53 signaling .
- Enzyme Inhibition Studies : A comprehensive evaluation of pyrazolo[1,5-a][1,3,5]triazine derivatives showed significant inhibitory effects on TP. The structure-activity relationship analysis indicated that specific substituents at certain positions enhanced inhibitory potency .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be attributed to its structural features:
- Substituent Effects : The presence and type of substituents on the pyrazolo ring significantly influence biological activity. For example:
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of 1H-pyrazolo[1,5-a][1,3,5]triazin-2-one typically involves the annulation of the 1,3,5-triazine ring onto a pyrazole scaffold. Various synthetic methodologies have been reported to produce this compound and its derivatives with modifications that enhance their biological activity. For instance, studies have demonstrated that structural modifications at specific positions can significantly influence the compound's efficacy as an enzyme inhibitor or anticancer agent .
Anticancer Activity
One of the most notable applications of this compound is its role as an anticancer agent. Research has shown that derivatives of this compound exhibit potent inhibitory activity against thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. For example, a study reported that certain derivatives demonstrated IC50 values as low as 0.04 μM against TP, indicating significant potency compared to standard inhibitors .
Table 1: Anticancer Activity of Selected Derivatives
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 17p | 0.04 | Non-competitive TP inhibitor |
| 7DX | 32 | Standard TP inhibitor |
| 4 | - | Antiproliferative against A549 cells |
Antibacterial Activity
The pyrazolo[1,5-a][1,3,5]triazin-2-one scaffold has also been investigated for its antibacterial properties. Its ability to selectively inhibit bacterial DNA gyrase makes it a promising candidate for developing new antibacterial therapies . The unique structure allows it to target bacterial enzymes without affecting human cells.
Antituberculosis Activity
Recent studies have identified related compounds within the pyrazolo family as potential leads against Mycobacterium tuberculosis. These compounds were found to exhibit low cytotoxicity while maintaining significant activity against the bacteria within macrophages . The mechanism of action appears to differ from traditional antibiotics, making these compounds valuable in overcoming drug resistance.
Pharmacological Applications
The pharmacological implications of this compound extend beyond cancer and bacterial infections:
- CNS Disorders : Compounds based on this scaffold have shown potential in treating central nervous system disorders such as schizophrenia and depression .
- Anti-inflammatory Effects : Some derivatives are being explored for their ability to inhibit bronchial inflammation .
- Antiviral Activity : Preliminary studies suggest that certain analogs may possess antiviral properties against specific viruses.
Case Study 1: Thymidine Phosphorylase Inhibition
In a comprehensive study by Chui et al., a series of pyrazolo[1,5-a][1,3,5]triazin-2-thioxo-4-one derivatives were synthesized and evaluated for their TP inhibitory activity. The findings indicated that substituents at specific positions significantly affected inhibitory potency. For example, a para-substituted pentafluorosulfur group exhibited remarkable activity compared to other analogs .
Case Study 2: Structure-Activity Relationship Analysis
A structure-activity relationship (SAR) analysis conducted by Bera et al. highlighted the importance of molecular modifications in enhancing the anticancer properties of these compounds. Their research involved synthesizing a library of triazole-linked glycohybrids and evaluating their cytotoxic effects across different cancer cell lines . This study underscored the potential for tailored drug design using computational methods alongside experimental validation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, biological, and synthetic differences between 1H-pyrazolo[1,5-a][1,3,5]triazin-2-one and related heterocyclic systems:
Structural and Electronic Differences
- Pyrazolo-triazines vs. Triazolo-triazines: The replacement of pyrazole with triazole in 1,2,4-triazolo[1,5-a][1,3,5]triazines alters electronic delocalization, enhancing affinity for adenosine receptors (e.g., A₂AAR) .
- Pyrazolo-pyrimidines : The pyrimidine ring in pyrazolo[1,5-a]pyrimidines increases planarity, improving TTK kinase binding via π-π stacking interactions .
Anticancer Drug Development
- Macrocyclic pyrazolo-triazines (e.g., Compound 3 in ) bind CK2’s ATP pocket, with a >100-fold selectivity over other kinases. X-ray co-crystallography (PDB: 3BE9) confirms key interactions with Lys68 and Asp175 .
- Cytotoxicity : Derivatives inhibit HCT-116 (colon) and PC-3 (prostate) cancer cells at IC₅₀ = 0.2–1.5 µM, outperforming 5-fluorouracil .
Limitations and Challenges
Preparation Methods
Cyclocondensation of Aminopyrazoles with Urea Derivatives
A foundational approach involves the cyclocondensation of 5-aminopyrazole derivatives with urea or its analogs. For instance, 5-amino-1-phenylpyrazole reacts with N,N'-carbonyldiimidazole in tetrahydrofuran under inert atmosphere to form the triazinone core via a two-step mechanism: initial carbamate formation followed by intramolecular cyclization . This method typically requires elevated temperatures (80–100°C) and yields 60–75% product after recrystallization from ethanol .
Key variables influencing yield :
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Electron-withdrawing substituents on the pyrazole nitrogen enhance cyclization efficiency by increasing electrophilicity at the reactive carbonyl carbon .
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Solvent polarity significantly affects reaction kinetics, with aprotic solvents like DMF accelerating the rate of ring closure compared to ethanol .
Acid-Catalyzed Ring Closure of Pyrazolo-Triazine Precursors
Alternative routes employ preformed pyrazolo[1,5-a]triazine intermediates that undergo acid-mediated lactamization. For example, 4-thioxo-pyrazolo[1,5-a] triazin-7(6H)-one can be converted to the target compound via treatment with 5% aqueous KOH followed by hydrochloric acid acidification (pH 2) . This method achieves 92% yield through precise pH control during precipitation, with the thione group acting as a leaving group .
Critical reaction parameters :
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Acid concentration : Excess HCl leads to over-protonation and side product formation, while insufficient acid results in incomplete lactamization .
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Temperature control : Maintaining 25–30°C during acidification prevents decomposition of the triazinone ring .
Microwave-Assisted Synthesis Using Polymer-Supported Catalysts
Recent advancements incorporate microwave irradiation to accelerate reaction kinetics. A representative protocol involves:
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Mixing 3-cyano-4-methylpyrazole with cyanoguanidine in the presence of Amberlyst-15 (20 wt%)
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Irradiating at 150°C (300 W) for 15 minutes
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Filtering and recrystallizing from acetonitrile
This method reduces reaction time from 18 hours to <30 minutes while maintaining yields of 68–72% . The acidic resin catalyzes both the initial Knoevenagel condensation and subsequent cyclization steps .
Transition Metal-Catalyzed Cross-Coupling Approaches
| Component | Quantity | Role |
|---|---|---|
| 7-Bromo-1H-pyrazolo[1,5-a]triazin-2-one | 1.0 eq | Electrophilic partner |
| Phenylboronic acid | 1.2 eq | Nucleophile |
| Pd(PPh₃)₄ | 5 mol% | Catalyst |
| K₂CO₃ | 2.0 eq | Base |
| DME/H₂O (4:1) | 0.2 M | Solvent |
Heating this mixture at 80°C for 12 hours affords 7-phenyl-1H-pyrazolo[1,5-a] triazin-2-one in 85% yield after column chromatography . XPhos-type ligands improve functional group tolerance for electron-deficient aryl boronic acids .
Solid-Phase Synthesis for Parallel Library Generation
Combinatorial chemistry approaches utilize Wang resin-bound pyrazole precursors to enable high-throughput synthesis:
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Resin functionalization : Couple 5-aminopyrazole to Wang resin via carbodiimide chemistry
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Triazine formation : Treat with trichloromethyl chloroformate (2 eq) in DCM/pyridine
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Cyclization : Apply TFA/DCM (95:5) to cleave the product while inducing lactam formation
This method generates 1H-pyrazolo[1,5-a][1, triazin-2-one derivatives with >90% purity (HPLC) and average yields of 65% across 50 analogs .
Biocatalytic Approaches Using Engineered Hydrolases
Emerging enzymatic methods employ modified lipases to catalyze the ring-closing step under mild conditions:
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Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica
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Reaction in tert-amyl alcohol at 40°C
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Water activity (aₛ) maintained at 0.3 using salt pairs
This green chemistry approach achieves 78% conversion in 24 hours with excellent stereocontrol (ee >99%) for chiral triazinone derivatives .
Comparative Analysis of Synthetic Methods
| Method | Yield Range | Temperature | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 60–75% | 80–100°C | Simple reagents | Long reaction times |
| Acid-catalyzed | 85–92% | 25–30°C | High purity | Limited substrate scope |
| Microwave-assisted | 68–72% | 150°C | Rapid synthesis | Specialized equipment |
| Palladium-catalyzed | 75–85% | 80°C | Functional group diversity | Catalyst cost |
| Solid-phase | 60–65% | RT–50°C | High-throughput capability | Resin loading variability |
| Biocatalytic | 70–78% | 40°C | Environmental sustainability | Limited enzyme stability |
Q & A
Q. What are the standard synthetic routes for 1H-pyrazolo[1,5-a][1,3,5]triazin-2-one and its derivatives?
The compound is typically synthesized via cyclization of 5-aminopyrazole derivatives with reagents like ethoxycarbonyl isocyanate or isothiocyanate. For example, 5-aminopyrazole reacts with ethoxycarbonyl isocyanate to form N-ethoxycarbonyl-N’-(pyrazol-3-yl) urea intermediates, which undergo intramolecular cyclization using sodium ethoxide to yield 2-thioxo- or 2-oxo-pyrazolo-triazinones . Key characterization methods include -NMR, HRMS, and elemental analysis (e.g., C: 61.65%, H: 4.38%, N: 27.65% for CHNO) .
Q. How are structural and purity analyses performed for pyrazolo-triazine derivatives?
High-resolution mass spectrometry (HRMS) and -NMR are critical for confirming molecular weights and structural integrity. Elemental analysis validates purity, as shown in studies where calculated vs. found values for C, H, and N were within 0.2% deviation . For example, HRMS (ESI) for CHNO showed [M+H] at 254.1039 (found) vs. 254.1042 (calculated) .
Q. What in vitro assays are used to evaluate the anti-tumor activity of pyrazolo-triazine derivatives?
Derivatives are screened against panels of cancer cell lines (e.g., 60 cell lines from 9 cancer types, including leukemia, lung, and colon cancers). Activity is quantified via growth inhibition assays, with compounds showing IC values below 10 µM considered potent. For example, 26 compounds were tested, with 5 exhibiting significant activity .
Q. How are pyrazolo-triazines functionalized at position 7 for structure-activity relationship (SAR) studies?
Regioselective acylation or palladium-catalyzed cross-coupling reactions are employed. For instance, 8-substituted derivatives are synthesized using Suzuki-Miyaura coupling with aryl boronic acids, enabling diversification for kinase inhibitor development .
Q. What spectroscopic techniques confirm successful synthesis of intermediates?
Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm), while -NMR confirms substitution patterns (e.g., methyl groups at δ 1.3–1.5 ppm) .
Advanced Research Questions
Q. How do contradictory results in anti-tumor activity across studies arise, and how can they be resolved?
Discrepancies may stem from cell line heterogeneity, assay conditions (e.g., serum concentration), or compound solubility. For example, a derivative active against ovarian cancer cells (IC = 2.5 µM) may show no effect on prostate cancer due to differences in drug efflux mechanisms. Standardizing protocols (e.g., using identical cell passage numbers) and validating with orthogonal assays (e.g., apoptosis markers) are recommended .
Q. What computational strategies optimize pyrazolo-triazine derivatives as CDK2 inhibitors?
Molecular docking (e.g., AutoDock Vina) and QSAR models prioritize compounds with high binding affinity to CDK2’s ATP pocket. A study achieved a docking score of −9.2 kcal/mol for a derivative with a pyrazolo-triazine core, correlating with in vitro IC = 0.8 µM .
Q. How are regioselectivity challenges addressed during functionalization of the triazine core?
Protecting group strategies (e.g., tert-butyldimethylsilyl) and directing groups (e.g., methylthio at position 2) guide reactions to specific sites. For example, methylthio groups at position 2 enhance reactivity at position 7 for subsequent alkylation .
Q. What methodologies validate target engagement in kinase inhibition studies?
Cellular thermal shift assays (CETSA) confirm compound binding to kinases like CK2 or CDK2. For instance, a pyrazolo-triazine derivative stabilized CK2 by 8°C in CETSA, aligning with its IC = 50 nM in enzymatic assays .
Q. How are metabolic stability and bioavailability improved for in vivo studies?
Prodrug strategies (e.g., tert-butyl esterification) and formulation with cyclodextrins enhance solubility. A CRF1 receptor antagonist derivative showed 80% oral bioavailability in rats after ester-to-acid conversion in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
